molecular formula C9H16Si B7779149 Triallyl-silane

Triallyl-silane

Cat. No. B7779149
M. Wt: 152.31 g/mol
InChI Key: HKILWKSIMZSWQX-UHFFFAOYSA-N
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Description

Triallyl-silane is a useful research compound. Its molecular formula is C9H16Si and its molecular weight is 152.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triallyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triallyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications : Triallyl(aryl)silanes have been used in Rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated carbonyl compounds, serving as air- and moisture-stable silicon nucleophiles (Kamei, Uryu, & Shimada, 2016).

  • Cross-Coupling Reactions : These silanes are effective in palladium-catalyzed cross-coupling reactions with aryl bromides and chlorides, showing a broad scope and tolerance for various functional groups. This makes them a convenient agent for silicon-based cross-coupling reactions (Nakao, Oda, Sahoo, & Hiyama, 2003).

  • Biaryl Synthesis : Triallyl(aryl)silanes have also been demonstrated to be effective in the synthesis of biaryls, being used in palladium-catalyzed cross-coupling reactions with aryl chlorides, showcasing a broad reaction scope and high functional group tolerance (Sahoo, Nakao, & Hiyama, 2004).

  • Corrosion Protection : Organofunctional silanes, including trialkoxysilanes, have been explored for their potential in the metal finishing industry as a replacement for chromate passivation and paint pretreatments. They offer eco-friendly alternatives with comparable corrosion protection properties (Ooij, Zhu, Stacy, Seth, Mugada, Gandhi, & Puomi, 2005).

  • Surface Modification : Functionalized trialkoxysilanes have been used to modify surface properties of materials, like in the photoinitiated radical-based thiol-ene "click" reaction, providing a simple route to diverse trialkoxysilanes (Tucker-Schwartz, Farrell, & Garrell, 2011).

  • Silane Borylation : Trialkylsilylboranes, prepared by the borylation of silanes catalyzed by iridium complexes, are useful in catalytic reactions involving unsaturated organic molecules (Boebel & Hartwig, 2008).

properties

IUPAC Name

tris(prop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Si/c1-4-7-10(8-5-2)9-6-3/h4-6,10H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKILWKSIMZSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[SiH](CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96439-44-0
Details Compound: Silane, tri-2-propen-1-yl-, homopolymer
Record name Silane, tri-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96439-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

152.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triallyl-silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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